二苯并噻吩-1-硼酸

描述

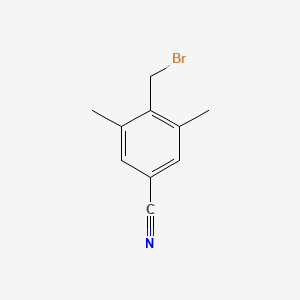

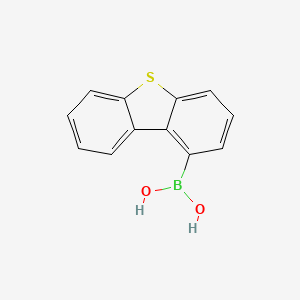

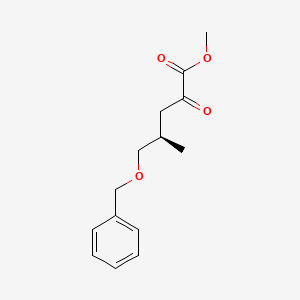

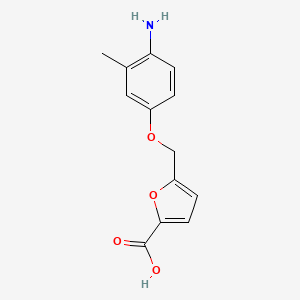

Dibenzothiophene-1-boronic acid is a derivative of dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . It is chemically similar to anthracene . The boronic acid moiety in the compound allows it to form stable boronate esters through reaction with various electrophiles .

Synthesis Analysis

The synthesis of dibenzothiophene S-oxides, which are similar to dibenzothiophene-1-boronic acid, involves a two-step method. This includes the Suzuki–Miyaura coupling of 2-bromoaryl-substituted sulfinate esters, followed by an intramolecular electrophilic sulfinylation . This method opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences .Molecular Structure Analysis

Boronic acids, including dibenzothiophene-1-boronic acid, are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The sp2-hybridized boron atom possesses a vacant p orbital, which is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular, the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .科学研究应用

加氢脱硫催化剂的开发

二苯并噻吩-1-硼酸在加氢脱硫(HDS)催化剂的开发中扮演着重要的角色。像 Li 等人(1997 年)进行的研究表明,在催化剂中加入硼可以增强二苯并噻吩的 HDS 活性。该研究展示了硼如何影响活性金属物种的分散并提高氢化能力,这对于环境催化应用至关重要 (Li 等人,1997 年)。

供体-受体生色团的合成

利用二苯并噻吩合成供体-受体生色团是一个重要的应用领域。Jepsen 等人(2013 年)描述了使用铃木-宫浦偶联对二苯并噻吩进行各种基团官能化的有效方案,这是一个在电子和光电子学中创建高级生色团的潜在应用的基础工艺 (Jepsen 等人,2013 年)。

染料敏化太阳能电池

二苯并噻吩-1-硼酸衍生物正在被探索用于染料敏化太阳能电池(DSSC)。Erten-Ela 等人(2017 年)的一项研究说明了硼二苯并吡咯甲烯共轭吩噻嗪染料的合成,该染料在功率转换效率方面表现出显著的提高,并在很宽的波长范围内显示出光电流转换光的潜力 (Erten-Ela 等人,2017 年)。

电聚合和材料表征

Lu 等人(2010 年)研究的二苯并噻吩衍生物的电聚合导致了聚(二苯并噻吩-S,S-二氧化物)等新材料。这些材料表现出荧光和热稳定性等有趣的特性,为开发新的光电材料提供了途径 (Lu 等人,2010 年)。

燃料中吸附容量的提高

Xiong 等人(2015 年)对石墨烯类氮化硼的研究表明,其对模型油中的二苯并噻吩具有显着的吸附能力。这些发现对于开发用于环境应用的高级材料具有重要意义,特别是在燃料的净化和处理中 (Xiong 等人,2015 年)。

作用机制

安全和危害

Dibenzothiophene-1-boronic acid should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

未来方向

Boronic acid-based compounds are finding increasing applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is one of the future directions .

属性

IUPAC Name |

dibenzothiophen-1-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKWIWQQJZXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3SC2=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)

![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)

![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)